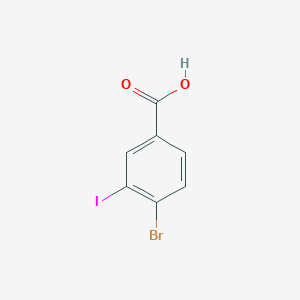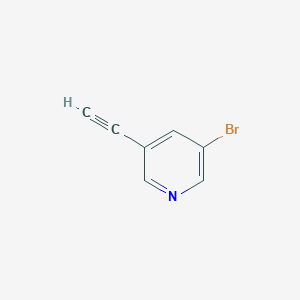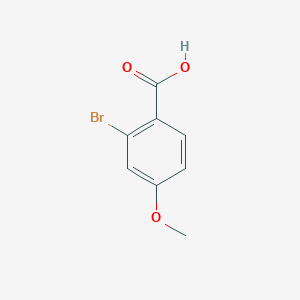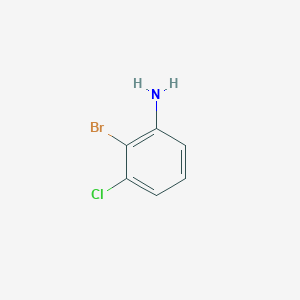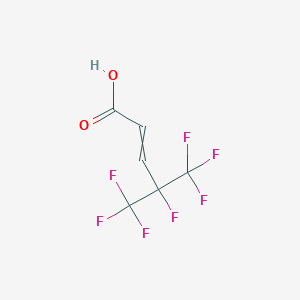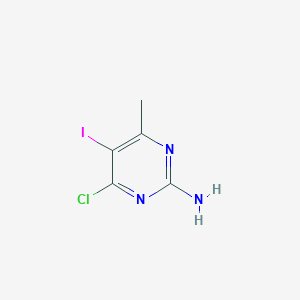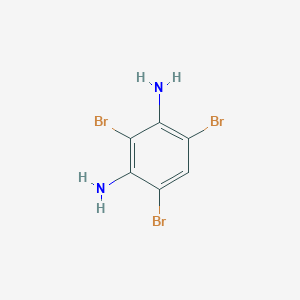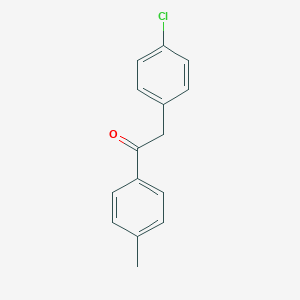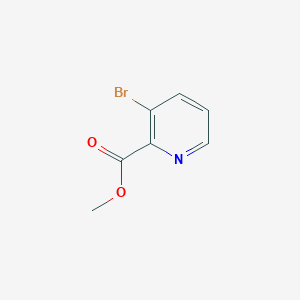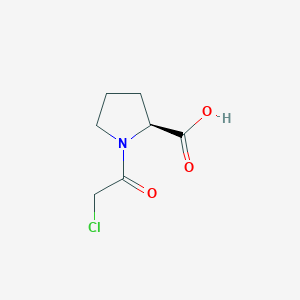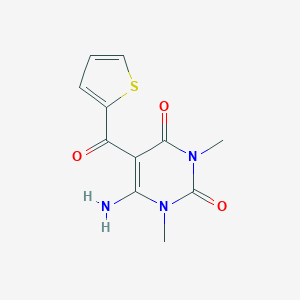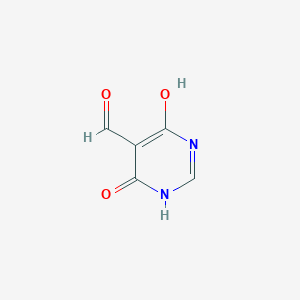
4,6-Dihydroxy-5-formylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-dihydroxy-5-formylpyrimidine, often involves the cyclization of formamidine or amidine derivatives under specific conditions. For instance, the synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and formamide using ethanol sodium as a catalyst under optimal conditions achieved a yield of 78.2% (Qiao Jin-xia, 2012). Another synthesis approach involves multicomponent reactions, such as the one developed for the construction of highly functionalized bipyrimidine derivatives through a cascade reaction (Li Chen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Analogues
It's used as an intermediate in the synthesis of 5-deaza- and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid analogs, important in medicinal chemistry (Taylor & Ray, 1991).
Interaction with Glycine Esters
The interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters leads to derivatives with potential biological activity (Zinchenko et al., 2018).
Ring Cleavage and Decarbonylation
4,6-Dihydroxy-5-formylpyrimidine undergoes ring cleavage and decarbonylation, which has implications in organic synthesis and structural analysis (Clark, Parvizi, & Southon, 1976).
Synthesis of Anticancer Drug Intermediates
It's an intermediate in the synthesis of 4,6-dichloro-2-methylpyrimidine, used in making the anticancer drug dasatinib (Guo Lei-ming, 2012).
In Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a related compound, is used in the preparation of high explosives and medicinal products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
UV-Induced DNA Damage Study
It's been studied in the context of DNA damage due to UV radiation, contributing to the understanding of oxidative DNA damage (Doetsch, Zasatawny, Martin, & Dizdaroglu, 1995).
Biological Properties in Medicinal Chemistry
5-substituted derivatives have been synthesized and shown to inhibit immune-activated nitric oxide production, indicating potential medicinal applications (Jansa et al., 2014).
Fluorescence-Based Detection in Epigenetics
It's involved in the development of detection methods for 5-formyluracil in DNA, which is significant in epigenetic research (Liu et al., 2017).
Anti-Inflammatory Gel Manufacture
It's used in the synthesis of compounds with potential pharmaceutical applications, particularly in creating anti-inflammatory gels (Kuvaeva et al., 2022).
Structure Analysis in Organic Chemistry
Studies on its structure, including proton magnetic resonance spectra, provide insights into tautomeric forms and other structural characteristics (Kheifets et al., 1967).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4,6-Dihydroxy-5-formylpyrimidine are not mentioned in the search results, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential future research directions in these areas.
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXTWXGOCCHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931524 | |
| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-5-formylpyrimidine | |
CAS RN |
14256-99-6 | |
| Record name | 14256-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



